Regioisomeric Purity and Structural Identity Verification
The target 3-cyclopentylcarbamoyl isomer is supplied with a vendor-certified purity of ≥98% (Leyan) to 95% (AKSci), confirmed by 1H-NMR . The 5-substituted isomer (BBB_26580140) is also available at >98% purity, but the two regioisomers are distinguishable by characteristic shifts in the pyridinone ring protons: the 3-substituted isomer exhibits a distinct singlet for the H-4 proton adjacent to the carbamoyl group, whereas the 5-isomer shows a different coupling pattern . Without regioisomer-specific analytical certification, a sample labeled merely as 'cyclopentylcarbamoyl-pyridinone acetic acid' may be the undesired regioisomer, leading to erroneous structure-activity conclusions [1].
| Evidence Dimension | Regioisomeric identity confirmation |
|---|---|
| Target Compound Data | ≥98% purity by HPLC; structure confirmed by 1H-NMR (Leyan Cat# 1631611) |
| Comparator Or Baseline | 5-substituted isomer (BBB_26580140, MedKoo Cat# 464233): >98% purity; distinguishable 1H-NMR pattern |
| Quantified Difference | No quantitative spectral difference data provided; differentiation relies on qualitative NMR pattern recognition |
| Conditions | Vendor analytical data; no formal inter-laboratory ring trial |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for assay reproducibility; this evidence underscores that identical purity figures do not guarantee interchangeable biological activity when the substitution position differs.
- [1] ChemBase. (3-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid – Database Entry. CAS 1361114-86-4, MFCD21605973. Available at: www.chembase.cn (accessed 2026-05-04). View Source
